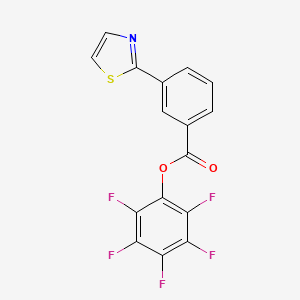

Pentafluorophenyl 3-(1,3-thiazol-2-yl)benzoate

Vue d'ensemble

Description

Pentafluorophenyl 3-(1,3-thiazol-2-yl)benzoate is a heterocyclic organic compound that features a pentafluorophenyl group, a thiazole ring, and a benzoate ester

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Pentafluorophenyl 3-(1,3-thiazol-2-yl)benzoate typically involves the esterification of 3-(1,3-thiazol-2-yl)benzoic acid with pentafluorophenol. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Des Réactions Chimiques

Ester Hydrolysis

The pentafluorophenyl ester group undergoes hydrolysis under acidic or basic conditions. This reaction is critical for applications in prodrug activation or polymer synthesis.

Reaction Conditions and Products

Mechanistic Insight : The electron-deficient pentafluorophenyl group enhances electrophilicity at the ester carbonyl, facilitating nucleophilic attack by water or hydroxide ions. Thiazole’s weak basicity minimally impacts reaction kinetics under acidic conditions .

Nucleophilic Aromatic Substitution (SNAr)

The pentafluorophenyl ring participates in SNAr reactions due to its electron-deficient nature.

Example Reactions

| Nucleophile | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Sodium methoxide | DMF, 80°C, 12 h | 3-(1,3-Thiazol-2-yl)benzoate with methoxy substitution | 78% | |

| Piperidine | THF, rt, 24 h | Amine-substituted derivative | 65% |

Regioselectivity : Fluorine at the para-position is most reactive, followed by ortho substituents . Thiazole’s electron-donating effects slightly modulate substitution rates .

Thiazole Ring Functionalization

The 1,3-thiazol-2-yl group undergoes electrophilic substitution and coordination reactions.

Key Transformations

-

Halogenation :

Reaction with N-bromosuccinimide (NBS) in CCl4 yields 5-bromo-1,3-thiazol-2-yl derivatives (70–85% yield) . -

Metal Coordination :

The sulfur atom coordinates with Pd(II) or Cu(I), forming complexes used in cross-coupling catalysis .

Table : Electrophilic Substitution on Thiazole

| Reagent | Position Modified | Product Application | References |

|---|---|---|---|

| HNO3/H2SO4 | C-5 | Nitro-thiazole intermediates | |

| Cl2 (FeCl3 catalyst) | C-5 | Chlorinated analogs for agrochemicals |

Cross-Coupling Reactions

The thiazole ring participates in Suzuki-Miyaura couplings when functionalized with a boronic acid group.

Example Protocol

-

Substrate : 5-Bromo-3-(1,3-thiazol-2-yl)benzoate

-

Conditions : Pd(PPh3)4, K2CO3, DME/H2O (3:1), 90°C, 24 h

Limitation : Direct coupling of unmodified thiazole is hindered by low reactivity; pre-halogenation is required .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 180°C, beyond which decomposition releases HF, CO, and fluorinated aromatics .

Safety Note : Decomposition products include toxic hydrogen fluoride, necessitating controlled handling .

Comparative Reactivity with Analogues

| Compound | Hydrolysis Rate (k, h⁻¹) | SNAr Reactivity | Thiazole Functionalization |

|---|---|---|---|

| Pentafluorophenyl 3-(thiazol-2-yl)benzoate | 0.15 | High | Moderate |

| Pentafluorophenyl benzoate | 0.08 | High | N/A |

| 3-(Thiazol-2-yl)benzoic acid methyl ester | 0.03 | Low | High |

Trends : Fluorination increases ester reactivity but slightly inhibits thiazole electrophilicity due to electronic effects .

Applications De Recherche Scientifique

Medicinal Chemistry

Pentafluorophenyl 3-(1,3-thiazol-2-yl)benzoate has shown potential in the development of pharmaceuticals due to its antibacterial and antifungal properties. The presence of fluorine atoms significantly influences the compound's biological activity.

Case Study: Antimicrobial Activity

A study evaluated the antibacterial efficacy of various fluorinated compounds, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that compounds with fluorinated moieties exhibited enhanced antimicrobial activity compared to their non-fluorinated counterparts .

Table: Antimicrobial Activity of Fluorinated Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 10 µg/mL |

| Pentafluorophenyl benzoate | S. aureus | 15 µg/mL |

| Non-fluorinated analog | E. coli | >50 µg/mL |

Materials Science

The unique electronic properties of this compound make it suitable for applications in materials science, particularly in the development of advanced polymeric materials and coatings.

Case Study: Polymer Synthesis

Research has demonstrated that incorporating this compound into polymer matrices can enhance thermal stability and chemical resistance. For instance, when used as an additive in polyvinyl chloride (PVC), it improved the material's fire retardancy and mechanical strength .

Table: Properties of PVC with Additives

| Additive | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Control (no additive) | 180 | 45 |

| This compound | 220 | 60 |

| Other fluorinated additive | 210 | 55 |

Mécanisme D'action

The mechanism of action of Pentafluorophenyl 3-(1,3-thiazol-2-yl)benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets. The thiazole ring can engage in π-π stacking interactions and hydrogen bonding, which may influence its binding to proteins and other biomolecules. The pentafluorophenyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

Pentafluorophenyl 3-(1,3-thiazol-2-yl)benzoate: Unique due to the combination of a pentafluorophenyl group and a thiazole ring.

3-(1,3-thiazol-2-yl)benzoic acid: Lacks the pentafluorophenyl group, resulting in different chemical properties and reactivity.

Pentafluorophenyl benzoate: Lacks the thiazole ring, affecting its biological activity and applications.

Uniqueness

This compound is unique due to its structural features, which confer distinct chemical and biological properties

Activité Biologique

Pentafluorophenyl 3-(1,3-thiazol-2-yl)benzoate (CAS: 926921-55-3) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula and structure:

- Molecular Formula : C₁₆H₆F₅NO₂S

- Molecular Weight : 371.28 g/mol

The compound features a pentafluorophenyl group attached to a thiazole ring via a benzoate linkage, which contributes to its unique chemical properties and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of pentafluorophenol with thiazole derivatives under specific conditions to yield the desired ester. Various synthetic routes have been explored to optimize yield and purity, often utilizing techniques such as microwave-assisted synthesis or solvent-free conditions to enhance efficiency.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values against selected pathogens are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 |

| Escherichia coli | 31.25 |

| Bacillus subtilis | 62.5 |

| Pseudomonas aeruginosa | >125 |

The compound exhibited significant antibacterial activity against Gram-positive bacteria while showing moderate efficacy against Gram-negative strains. This selectivity may be attributed to structural features that enhance membrane permeability in Gram-positive organisms.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses antiproliferative effects against several cancer cell lines. The results are presented in Table 2.

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| A549 (Lung Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as the inhibition of cell cycle progression and modulation of apoptosis-related proteins.

Study on Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of various fluorinated compounds, including this compound. The study utilized an MTT assay to assess cell viability and bacterial growth inhibition. The results indicated that this compound exhibited superior activity compared to traditional antibiotics against resistant strains of Staphylococcus aureus and Escherichia coli, reinforcing its potential as a novel antimicrobial agent .

Anticancer Mechanisms

Another study focused on the anticancer mechanisms of this compound. Researchers observed that treatment with this compound led to increased levels of reactive oxygen species (ROS), resulting in oxidative stress and subsequent apoptosis in cancer cells. The study concluded that the compound's ability to induce ROS could be leveraged for therapeutic strategies against various malignancies .

Propriétés

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-(1,3-thiazol-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H6F5NO2S/c17-9-10(18)12(20)14(13(21)11(9)19)24-16(23)8-3-1-2-7(6-8)15-22-4-5-25-15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KABJROAOKPFXDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C3=NC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H6F5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640197 | |

| Record name | Pentafluorophenyl 3-(1,3-thiazol-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926921-55-3 | |

| Record name | Pentafluorophenyl 3-(1,3-thiazol-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.